molecular formula C20H19ClN2OS B14921503 2-(5-chlorothiophen-2-yl)-N-cyclohexylquinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-cyclohexylquinoline-4-carboxamide

Cat. No.: B14921503
M. Wt: 370.9 g/mol
InChI Key: LOCPDVQNTMBJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chloro-2-thienyl)-N~4~-cyclohexyl-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring system, a thienyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-thienyl)-N~4~-cyclohexyl-4-quinolinecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-chloro-2-thiophenecarboxaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and amidation to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-thienyl)-N~4~-cyclohexyl-4-quinolinecarboxamide can undergo various chemical reactions including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline N-oxide derivative, while reduction could produce a dihydroquinoline derivative.

Scientific Research Applications

2-(5-chloro-2-thienyl)-N~4~-cyclohexyl-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-thienyl)-N~4~-cyclohexyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound is believed to exert its effects through modulation of these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-thienyl)-4-methylpyridine
  • Methyl {[(5-chloro-2-thienyl)methyl]amino}acetate
  • 2-(5-chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide

Uniqueness

2-(5-chloro-2-thienyl)-N~4~-cyclohexyl-4-quinolinecarboxamide is unique due to its specific structural features, such as the combination of a quinoline ring with a thienyl and cyclohexyl group.

Properties

Molecular Formula

C20H19ClN2OS

Molecular Weight

370.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-cyclohexylquinoline-4-carboxamide

InChI

InChI=1S/C20H19ClN2OS/c21-19-11-10-18(25-19)17-12-15(14-8-4-5-9-16(14)23-17)20(24)22-13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,22,24)

InChI Key

LOCPDVQNTMBJAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.